Tpa-cof

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

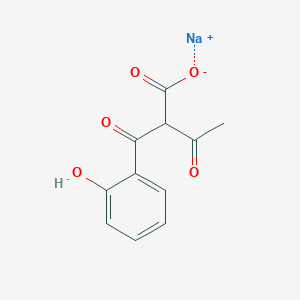

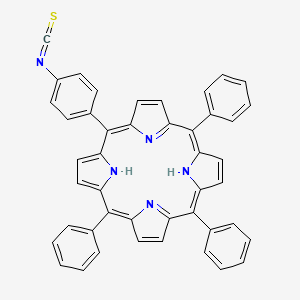

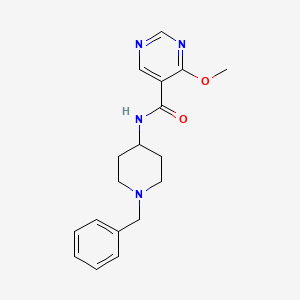

Tpa-cof, or triphenylamine-based covalent organic framework, is a type of covalent organic framework (COF) that has gained significant attention in recent years. Covalent organic frameworks are crystalline porous polymers formed by the covalent linkage of organic molecules in a repeating pattern. These frameworks are known for their high surface area, tunable porosity, and chemical stability, making them ideal for various applications such as gas storage, catalysis, and sensing .

Preparation Methods

The synthesis of Tpa-cof typically involves the poly-condensation reaction of 2,4,6-tris(4-aminophenyl)triazine with different aryl aldehydes . Several synthetic techniques can be employed to prepare this compound, including:

Solvothermal Synthesis: This method involves dissolving the monomers in a solvent and heating the mixture in a sealed vessel at high temperatures for an extended period.

Chemical Vapor Deposition (CVD): In this method, the monomers are vaporized and deposited onto a substrate, where they undergo polymerization to form a thin film of COF.

Microwave-Assisted Synthesis: This approach uses microwave irradiation to accelerate the reaction between the monomers, resulting in a faster synthesis process and improved crystallinity of the COF.

Chemical Reactions Analysis

Tpa-cof undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, where the triphenylamine units are oxidized to form radical cations.

Substitution: Substitution reactions can occur at the nitrogen atoms of the triphenylamine units, where functional groups such as alkyl or aryl groups are introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of radical cations, while reduction can result in the formation of amine derivatives .

Scientific Research Applications

Tpa-cof has a wide range of scientific research applications, including:

Gas Storage and Separation: Due to its high surface area and tunable porosity, this compound is used for the adsorption and separation of gases such as carbon dioxide, methane, and hydrogen.

Sensing: this compound is employed in the development of sensors for detecting gases, pollutants, and biomolecules.

Biomedical Applications: This compound is explored for drug delivery and imaging applications due to its biocompatibility and ability to encapsulate therapeutic agents.

Mechanism of Action

The mechanism of action of Tpa-cof involves its ability to adsorb and interact with various molecules through its porous structure and functional groups. The triphenylamine units in this compound can participate in redox reactions, facilitating electron transfer processes. Additionally, the nitrogen atoms in the framework can form hydrogen bonds and coordinate with metal ions, enhancing the COF’s catalytic and sensing capabilities .

Comparison with Similar Compounds

Tpa-cof can be compared with other covalent organic frameworks, such as:

Phenothiazine-based COF (PTZ-TTA-COF): This COF exhibits lower exciton binding energy and enhanced charge separation/transfer compared to this compound, making it more efficient for photocatalytic applications.

Pyridine-based COF (TaPa-Py COF): This COF shows reversible faradaic processes and is used in supercapacitor applications.

Thiophene-based COF (Py-TT COF): This COF has strong solvatochromic response and is used in sensing applications.

Properties

Molecular Formula |

C39H33N5O3 |

|---|---|

Molecular Weight |

619.7 g/mol |

IUPAC Name |

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde |

InChI |

InChI=1S/C21H15NO3.C18H18N4/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-15H;1-12H,19-21H2 |

InChI Key |

NMVARMCZAHTXMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O.C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)

![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)